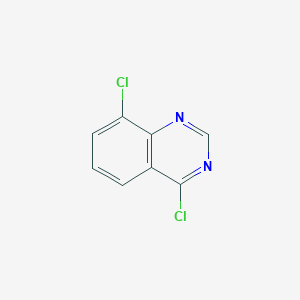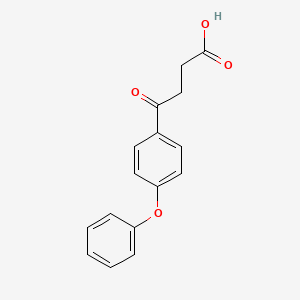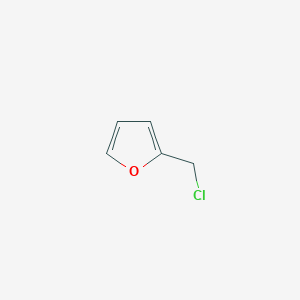
2-(Chloromethyl)furan
Overview
Description
2-(Chloromethyl)furan, also known as Furfuryl chloride solution, is a chemical compound with the empirical formula C5H5ClO . Its molecular weight is 116.546 . It is used in various chemical reactions and has been the subject of numerous studies .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The chlorine atom is attached to one of the carbon atoms outside the ring .
Scientific Research Applications
Epoxy Resin Synthesis
2-(Chloromethyl)furan is used in the synthesis of furan derivatives for epoxy resins . These resins are used in a wide range of industrial applications due to their high volume production . The furan derivatives are synthesized from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), which are obtained from natural cellulose and hemicellulose feedstocks .
Green Solvents and Biofuels
Furan derivatives, including 2-(Chloromethyl)furan, can be used to produce green solvents and biofuels . These products are environmentally friendly and sustainable, making them an excellent alternative to traditional petroleum-based products .
Pharmaceuticals
Furan and its derivatives have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Agrochemicals
Furan is used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop production and protect crops from pests .
Mechanism of Action
Target of Action
It is known to react with various compounds in chemical reactions
Mode of Action
2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones
Biochemical Pathways
It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .
Result of Action
The result of 2-(Chloromethyl)furan’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .
Action Environment
The action of 2-(Chloromethyl)furan can be influenced by various environmental factors. For instance, the yield of reactions involving 2-(Chloromethyl)furan can be affected by the reaction conditions, such as temperature and pH . .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBJDIOIDQSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277135 | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)furan | |
CAS RN |
617-88-9 | |
| Record name | 2-(Chloromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethylfuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?
A1: 2-(Chloromethyl)furan is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.
- Palladium-catalyzed allylation: 2-(Chloromethyl)furan reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.
- Reaction with lithium trialkylalkynylborates: Reacting 2-(Chloromethyl)furan with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.
Q2: Are there any stereochemical aspects associated with the reactions of 2-(Chloromethyl)furan?
A2: Yes, the reactions of 2-(Chloromethyl)furan can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.
Q3: Has 2-(Chloromethyl)furan been investigated for its biological activity?
A3: While 2-(Chloromethyl)furan itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].
Q4: Are there any known challenges associated with the reactivity of 2-(Chloromethyl)furan?
A4: Yes, 2-(Chloromethyl)furan can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.
Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving 2-(Chloromethyl)furan?
A5: Researchers frequently employ a combination of techniques to characterize the products derived from 2-(Chloromethyl)furan reactions, including:
- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




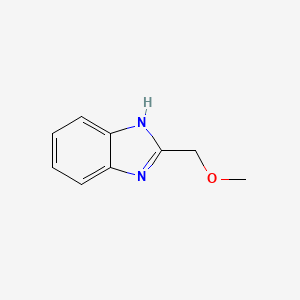

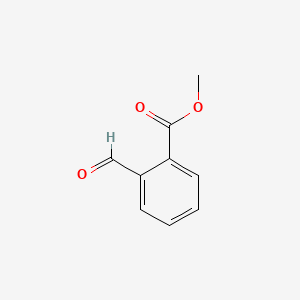

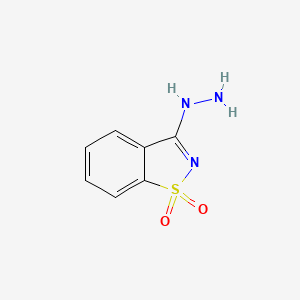


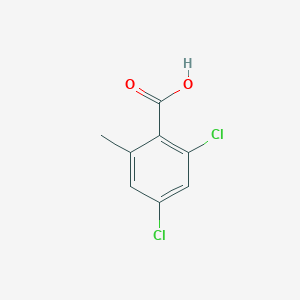

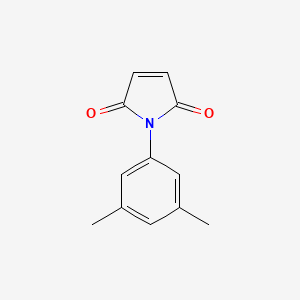
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
